molecular formula C16H16N4S B12139923 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole

4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole

Cat. No.: B12139923
M. Wt: 296.4 g/mol
InChI Key: KGAKDRBNAZTLRJ-UHFFFAOYSA-N
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Description

4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by the presence of a methyl group, a methylphenyl group, and a pyridyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole can be achieved through several synthetic routes. One common method involves the reaction of 4-methyl-3-methylthio-5-(3-pyridyl)-1,2,4-triazole with appropriate reagents under controlled conditions . The reaction typically requires the use of catalysts and specific solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

    Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce derivatives with different functional groups.

Scientific Research Applications

4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Methyl-3-[(3-methylphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole include other triazole derivatives with different substituents on the triazole ring. Examples include:

  • 4-Methyl-3-[(4-chlorophenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole
  • 4-Methyl-3-[(3-methoxyphenyl)methylthio]-5-(2-pyridyl)-1,2,4-triazole

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

2-[4-methyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C16H16N4S/c1-12-6-5-7-13(10-12)11-21-16-19-18-15(20(16)2)14-8-3-4-9-17-14/h3-10H,11H2,1-2H3

InChI Key

KGAKDRBNAZTLRJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NN=C(N2C)C3=CC=CC=N3

Origin of Product

United States

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